Product packaging for Methyl-2-pyridylmethyl ether(Cat. No.:)

Methyl-2-pyridylmethyl ether

Cat. No.: B15493147
M. Wt: 228.29 g/mol
InChI Key: FYSHRLADRCHFGV-UHFFFAOYSA-N
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Description

Methyl-2-pyridylmethyl ether (C12H12N2O) is a specialized directing group reagent used in synthetic organic chemistry to enable selective carbon-hydrogen (C-H) bond functionalization . Its core value lies in its ability to facilitate the ortho-C-H olefination of phenols via a seven-membered cyclopalladated intermediate, providing a strategic route to a variety of valuable ortho-alkenyl phenols and ortho-alkyl phenols . This directing group is noted for being both highly efficient and readily removable after the desired transformation, making it a versatile tool for constructing complex phenolic architectures that are prevalent in pharmaceuticals and advanced materials . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B15493147 Methyl-2-pyridylmethyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-[1-(1-pyridin-2-ylethoxy)ethyl]pyridine

InChI

InChI=1S/C14H16N2O/c1-11(13-7-3-5-9-15-13)17-12(2)14-8-4-6-10-16-14/h3-12H,1-2H3

InChI Key

FYSHRLADRCHFGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)OC(C)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Pyridylmethyl Ether and Its Analogues

Classical Etherification Routes to Methyl-2-pyridylmethyl Ether

Classical methods for ether synthesis, while foundational, have specific applications and limitations regarding the preparation of unsymmetrical ethers like this compound.

The Williamson ether synthesis is a widely used and dependable method for preparing both symmetrical and asymmetrical ethers. byjus.com The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. libretexts.org For the synthesis of this compound, two primary pathways are viable:

Route A: The reaction of sodium or potassium 2-pyridylmethoxide with a methyl halide (e.g., methyl iodide). The alkoxide is typically prepared by deprotonating 2-pyridylmethanol with a strong base like sodium hydride (NaH). libretexts.org

Route B: The reaction of sodium methoxide (B1231860) with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

This method generally follows an SN2 mechanism, and its success is highest when the alkyl halide is a methyl or primary halide. byjus.comntu.edu.sg Since both potential routes for this compound involve a methyl halide or a primary benzylic-type halide, the Williamson synthesis is an effective and practical approach.

The acid-catalyzed dehydration of alcohols presents another route to ethers. libretexts.org In this process, an alcohol is protonated by a strong acid, such as sulfuric acid, to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction (for primary alcohols) to form a protonated ether, which is then deprotonated. byjus.comlibretexts.org

However, this method is primarily effective for the synthesis of symmetrical ethers from primary alcohols. libretexts.org Attempting to form an unsymmetrical ether like this compound by dehydrating a mixture of methanol (B129727) and 2-pyridylmethanol would result in a statistical mixture of three different ethers: dimethyl ether, di(2-pyridylmethyl) ether, and the desired this compound, making separation difficult. Furthermore, the reaction conditions, particularly temperature, are critical; at higher temperatures (e.g., above 150°C), elimination reactions to form alkenes tend to dominate over the substitution that forms ethers. ntu.edu.sglibretexts.org For these reasons, alcohol dehydration is generally considered an unsuitable method for producing unsymmetrical ethers. libretexts.org

Palladium-Catalyzed Direct Arylation of Pyridylmethyl Ethers

Modern synthetic chemistry has focused on the direct functionalization of C–H bonds, which offers a more atom-economical approach compared to classical methods. Palladium-catalyzed arylation of the weakly acidic C(sp³)–H bonds of pyridylmethyl ethers is a significant advancement in this area. nih.govnih.gov

The direct arylation of C(sp³)–H bonds adjacent to a pyridine (B92270) ring can be achieved through a deprotonative cross-coupling process (DCCP). nih.govnih.gov In this mechanism, the C–H bond on the methylene (B1212753) group (–CH₂–) of the pyridylmethyl ether is sufficiently acidic to be reversibly deprotonated by a strong base. This generates a carbanionic intermediate that can then participate in a palladium-catalyzed cross-coupling reaction with an aryl halide. nih.gov This approach represents a form of umpolung (reactivity inversion), directly coupling a nucleophilic carbon center with an aryl halide.

This strategy has been successfully applied to the arylation of various pronucleophiles that have weakly acidic C(sp³)–H bonds. nih.gov The presence of the pyridine ring is crucial as it stabilizes the resulting carbanion, facilitating the deprotonation step.

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions. For the DCCP of pyridylmethyl ethers, the NIXANTPHOS ligand has been identified as exceptionally effective. nih.govnih.gov NIXANTPHOS is a deprotonatable, chelating aryldiphosphine ligand. researchgate.netnih.gov

Under the basic conditions of the DCCP reaction, the N–H group of the NIXANTPHOS ligand can be deprotonated. rsc.org This creates a heterobimetallic catalyst system where both the palladium center and the deprotonated ligand (as a main group metal salt) can cooperate, leading to significantly enhanced reactivity. rsc.org This bimetallic cooperativity allows the Pd(NIXANTPHOS)-based catalyst to outperform systems using other mono- and bidentate phosphine (B1218219) ligands, enabling challenging reactions such as the coupling of unactivated aryl chlorides at room temperature. researchgate.netnih.govacs.org The superiority of the NIXANTPHOS system is particularly evident when compared to the structurally similar XANTPHOS ligand, which lacks the deprotonatable N-H group. rsc.org

The palladium/NIXANTPHOS catalyst system demonstrates broad applicability for the arylation of pyridylmethyl ethers with a wide range of aryl halides. nih.gov Studies on the arylation of 4-pyridylmethyl aryl ethers show that the reaction proceeds in good to excellent yields with various aryl and heteroaryl bromides. nih.govnih.gov

The reaction tolerates diverse functionalities on the aryl bromide partner, including electron-donating and electron-withdrawing groups. For instance, aryl bromides bearing methoxy, fluoro, trifluoromethyl, and N,N-dimethylamino substituents all undergo efficient coupling. nih.gov Heterocyclic bromides, such as those derived from benzofuran (B130515) and N-methylindole, are also viable substrates. nih.gov

Furthermore, the methodology allows for the diarylation of substrates like 4-pyridylmethyl methyl ethers by using an excess of the aryl bromide, furnishing more complex, sphere-like molecules. nih.gov The reaction conditions are typically optimized for catalyst loading, temperature, and solvent to achieve high yields. For example, a catalyst loading of 3 mol % Pd(OAc)₂ and 4.5 mol % NIXANTPHOS has been found to be effective. nih.gov

Table 1: Substrate Scope in Mono-Arylation of 4-Pyridylmethyl Aryl Ethers This table is based on data for the arylation of 4-pyridylmethyl aryl ether analogues, which demonstrates the general applicability of the methodology.

Aryl Bromide PartnerEther Substituent (Aryl group)Yield (%)
2-Bromonaphthylene3-Methoxyphenyl86
4-N,N-Dimethylamino bromobenzene3-Methoxyphenyl84
4-Fluoro bromobenzene3-Methoxyphenyl88
3-Trifluoro bromobenzene3-Methoxyphenyl81
5-Bromobenzofuran3-Methoxyphenyl85
3-Trifluoro bromobenzene4-Methoxyphenyl87
4-Chloro bromobenzene4-Methoxyphenyl83
2-Naphthyl bromide3-Trifluorophenyl85
N-Methyl-5-bromoindole3-Trifluorophenyl77
5-Bromobenzofuran3-Trifluorophenyl83
Data sourced from research on 4-pyridylmethyl aryl ethers. nih.gov

One-Pot Arylation/Desilylation Sequences

A highly efficient method for the synthesis of aryl(pyridyl)methanol derivatives involves a palladium-catalyzed direct arylation of pyridylmethyl silyl (B83357) ethers. nih.govnih.govacs.org This deprotonative cross-coupling process (DCCP) allows for the functionalization of weakly acidic sp³ C–H bonds. nih.govnih.gov The reaction typically utilizes a Pd(OAc)₂/NIXANTPHOS-based catalyst, which has proven effective in generating aryl(pyridyl)-methyl alcohol derivatives in yields ranging from good to excellent (57–100% over 33 examples). nih.govnih.govacs.org

The process begins with the arylation of a pyridylmethyl silyl ether, which is hypothesized to undergo reversible deprotonation in the presence of the palladium catalyst and an aryl bromide. nih.govacs.org A key advantage of this methodology is its progression to a convenient one-pot arylation/desilylation sequence. nih.govacs.org After the initial arylation under standard conditions, the resulting arylated silyl ether is treated directly with a desilylating agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the free secondary alcohol. nih.govacs.org

This protocol is compatible with various silyl protecting groups and a wide range of aryl bromides, including those with electron-donating and electron-withdrawing substituents. nih.gov For instance, the arylation of 2-pyridylmethyl silyl ether followed by desilylation with TBAF furnished the corresponding alcohol in 84% yield. nih.govacs.org Similarly, the 4-pyridylmethyl silyl ether analogue provided its alcohol derivative in a high yield of 94%. nih.govacs.org This one-pot sequence offers a significant advantage over traditional methods, such as the addition of organometallic reagents to aldehydes, by providing access to either the protected silyl ether or the free alcohol from readily available starting materials. nih.govacs.org

Table 1: One-Pot Arylation/Desilylation of Pyridylmethyl Silyl Ethers nih.govacs.org

Pyridylmethyl Silyl EtherAryl BromideCatalyst SystemDesilylating AgentProductYield (%)
2-Pyridylmethyl silyl etherVariousPd(OAc)₂/NIXANTPHOSTBAFAryl(2-pyridyl)methanol84
4-Pyridylmethyl silyl etherVariousPd(OAc)₂/NIXANTPHOSTBAFAryl(4-pyridyl)methanol94

Strategies for Functionalization of Pyridylmethyl Ether Derivatives

Benzylic Functionalization via Carbanionic Intermediates

The benzylic position of pyridylmethyl ethers and their analogues is amenable to functionalization through the formation of carbanionic intermediates. rsc.org This strategy allows for the introduction of various functional groups by reacting the generated carbanion with a suitable electrophile. researchgate.net A notable example is the post-synthetic functionalization of tris(2-pyridylmethyl)amine (B178826) (TPA), a complex analogue. Treatment of TPA with a strong base like butyllithium (B86547) generates a carbanion at one of the benzylic positions, which can then react with electrophiles such as alkyl iodides or aldehydes. rsc.org

This methodology was discovered during an attempted lithiation/alkylation on a bromo-functionalised TPA ligand, which unexpectedly resulted in methylation at the benzylic position. rsc.org Applying the same conditions to the parent, unsubstituted TPA ligand with subsequent quenching with iodomethane (B122720) yielded the methylated product in a high 94% yield. rsc.org This confirmed the formation of a benzylic carbanionic intermediate, which was further substantiated by H/D exchange experiments. rsc.org

The scope of this functionalization is broad, allowing for the introduction of various moieties. For example, reacting the deprotonated TPA with gaseous formaldehyde (B43269) (generated from paraformaldehyde) yields a hydroxymethyl-functionalized derivative. rsc.org This approach demonstrates a powerful method for modifying the structure and properties of pyridylmethyl-containing compounds, enabling the synthesis of novel ligands with tailored characteristics. rsc.orgresearchgate.net

Incorporation of this compound Moieties into Complex Architectures

The tris(2-pyridylmethyl)amine (TPA) scaffold, a key analogue of this compound, serves as a versatile building block in supramolecular chemistry for constructing complex, three-dimensional architectures. unipd.itresearchgate.net These polypyridine-based ligands are widely used due to their ability to form stable, well-defined complexes with a variety of metal ions. unipd.itrsc.org

One sophisticated example is the synthesis of a caged TPA ligand, or hemicryptophane, designed to possess a specific binding cavity. researchgate.net In one synthetic route, a TPA derivative was connected to a cyclotriveratrylene (B73569) (CTV) unit, another common supramolecular building block. researchgate.net This construction involved multiple steps, including the formation of a triazole link via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by reduction, mesylation, and an intramolecular cyclization to form the final caged structure. researchgate.net

Such complex architectures, built upon the fundamental pyridylmethyl amine framework, are designed to perform specific functions, like acting as sensors or mimicking the active sites of metalloenzymes. researchgate.net The ability to functionalize the TPA unit, as described in the previous section, further expands the possibilities for creating highly elaborate and functional supramolecular systems. rsc.orgresearchgate.net

Synthesis of Pyridylmethyl Ether Precursors and Related Structures

Synthesis of Tris(2-pyridylmethyl)amine (TPA) and its Derivatives

Tris(2-pyridylmethyl)amine (TPA), a foundational tripodal ligand in coordination and supramolecular chemistry, is commercially available but can also be synthesized through several established routes. rsc.orgunipd.itrsc.org These ligands are crucial for creating stable tetradentate complexes with a wide array of metals. rsc.org

Classic synthetic strategies include the consecutive alkylation of a primary (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine. rsc.org An alternative approach involves the reductive amination of a pyridine aldehyde precursor, which offers mild reaction conditions and typically high yields. rsc.org

The synthesis of more complex TPA derivatives allows for the fine-tuning of the ligand's steric and electronic properties. unipd.it A facile two-step synthesis for p-substituted TPA ligands has been developed, starting with tris(4-chloro-2-pyridylmethyl)amine (TPMA³Cl). nih.gov The p-chloro substituents can be readily replaced via nucleophilic aromatic substitution with various cyclic amines, such as pyrrolidine (B122466) or piperidine (B6355638), in high yields. nih.gov This divergent approach provides a straightforward route to a library of functionalized TPA ligands, which in turn form highly active copper complexes for applications like atom transfer radical polymerization (ATRP). nih.gov

Synthetic Routes to Pyridyl-Aryl-Carbinols from Pyridylmethyl Ethers

Modern synthetic routes provide efficient access to pyridyl-aryl-carbinols directly from pyridylmethyl ether derivatives. The palladium-catalyzed one-pot arylation/desilylation of pyridylmethyl silyl ethers stands out as a particularly effective method. nih.govacs.org This process directly converts the ether into the desired carbinol in high yields (up to 94%) without the need to isolate intermediates. nih.govacs.org The reaction is initiated by a deprotonative cross-coupling of the silyl ether with an aryl bromide, followed by in-situ desilylation to unmask the alcohol functionality. nih.gov This method is noted for its scalability and compatibility with a broad range of substrates. nih.govacs.org

This catalytic approach represents a significant advancement over more traditional methods for preparing pyridyl-aryl-carbinols. Older syntheses often involved the reaction of a substituted benzaldehyde (B42025) with pyridine in the presence of a metal like aluminum or magnesium, activated by mercuric chloride and a crystal of iodine. rsc.org While effective for their time, these methods are generally less efficient and require harsher conditions than the modern palladium-catalyzed cross-coupling reactions.

Reactivity and Mechanistic Investigations of Methyl 2 Pyridylmethyl Ether

C-H Functionalization Mechanisms

The selective transformation of ubiquitous C-H bonds into new chemical bonds is a cornerstone of modern organic synthesis. Directing groups play a crucial role in achieving high levels of chemo-, regio-, and stereoselectivity in these reactions.

Recent research has demonstrated the utility of the 2-pyridylmethyl ether moiety as an effective directing group for the ortho-C–H olefination of phenols. This transformation allows for the direct introduction of an olefinic group at the position ortho to the hydroxyl group of a phenol (B47542), a valuable tool for the synthesis of complex organic molecules.

The reaction is typically catalyzed by a ruthenium(II) complex, such as [Ru(p-cymene)Cl₂]₂, in the presence of a copper(II) acetate (B1210297) cocatalyst. The 2-pyridylmethyl ether acts as a bidentate directing group, coordinating to the metal center through both the pyridyl nitrogen and the ether oxygen. This coordination brings the metal catalyst into close proximity to the ortho-C–H bond of the phenol, facilitating its activation and subsequent olefination.

A plausible catalytic cycle involves the following key steps:

Coordination: The 2-pyridylmethyl ether derivative of the phenol coordinates to the ruthenium catalyst.

C–H Activation: The ruthenium center mediates the cleavage of the ortho-C–H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a ruthenacycle intermediate.

Olefin Insertion: The incoming olefin coordinates to the ruthenium center and subsequently inserts into the Ru-C bond of the ruthenacycle.

β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-ruthenium intermediate regenerates the C=C double bond and forms a ruthenium-hydride species.

Reductive Elimination/Protonolysis: The product is released from the metal center, and the active catalyst is regenerated to complete the cycle.

The reaction tolerates a range of functional groups on both the phenol and the olefin, providing a versatile method for the synthesis of ortho-olefinated phenols.

Directing groups are functional groups that are incorporated into a substrate to control the regioselectivity of a C-H activation reaction. They achieve this by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, thereby lowering the activation energy for its cleavage.

The key features of an effective directing group include:

Coordinating Ability: The directing group must possess a heteroatom (e.g., N, O, S) that can coordinate to the metal catalyst.

Proximity: The directing group should be positioned such that it directs the catalyst to a specific C-H bond, typically forming a stable 5- or 6-membered metallacycle intermediate.

Reversibility/Removability: In many cases, it is desirable for the directing group to be easily installed and subsequently removed or converted into another functional group after the C-H functionalization step.

The 2-pyridyl group, as seen in 2-pyridylmethyl ether, is a widely used and effective directing group in C-H activation chemistry. Its nitrogen atom serves as a strong coordinating site for a variety of transition metals, including palladium, rhodium, iridium, and ruthenium. The resulting metallacycle brings the ortho-C-H bonds of the aromatic ring into the coordination sphere of the metal, facilitating their activation. This strategy has been successfully employed in a wide range of C-H functionalization reactions, including arylation, alkylation, amination, and olefination.

Rearrangement Reactions

In addition to C-H functionalization, pyridylmethyl ethers can also undergo characteristic rearrangement reactions, offering alternative pathways for the formation of new carbon-carbon bonds.

The numberanalytics.comteachy.ai-Wittig rearrangement is a chemical reaction in which an ether undergoes a rearrangement to form an alcohol. In the context of pyridylmethyl ethers, this reaction involves the deprotonation of the methylene (B1212753) group adjacent to the ether oxygen using a strong base, such as an organolithium reagent. This generates a carbanion, which then undergoes a numberanalytics.comteachy.ai-shift, where the alkyl or aryl group attached to the oxygen migrates to the adjacent carbanionic carbon. Subsequent quenching of the resulting alkoxide with an acid yields the corresponding alcohol.

The mechanism of the numberanalytics.comteachy.ai-Wittig rearrangement is thought to proceed through a radical-pair intermediate. The strong base abstracts a proton from the carbon alpha to the ether oxygen, forming a carbanion. This carbanion can then induce the homolytic cleavage of the adjacent C-O bond, generating a radical pair. The two radical fragments then recombine to form the new C-C bond of the rearranged product.

For pyridylmethyl ethers, the presence of the pyridine (B92270) ring can influence the facility of the rearrangement. The electron-withdrawing nature of the pyridine ring can stabilize the initially formed carbanion, promoting the rearrangement process.

An interesting aspect of the reactivity of pyridylmethyl ethers is the potential for competition between different reaction pathways, particularly between palladium-catalyzed C-H arylation and the numberanalytics.comteachy.ai-Wittig rearrangement. Both reactions can be initiated under basic conditions, leading to a challenge in controlling the chemoselectivity.

Recent studies have shown that the outcome of the reaction can be selectively directed towards either arylation or rearrangement by careful choice of the reaction conditions, including the base, solvent, and temperature.

For C-H Arylation: The use of a milder base, such as potassium carbonate, in a polar aprotic solvent like DMF or DMAc at elevated temperatures, typically favors the palladium-catalyzed C-H arylation pathway. These conditions promote the desired C-H activation and subsequent cross-coupling with an aryl halide, while disfavoring the deprotonation that leads to the Wittig rearrangement.

For numberanalytics.comteachy.ai-Wittig Rearrangement: The use of a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong amide base (e.g., lithium diisopropylamide, LDA), in a non-polar solvent like THF or diethyl ether at low temperatures, strongly favors the numberanalytics.comteachy.ai-Wittig rearrangement. These conditions are ideal for the rapid deprotonation of the methylene group, initiating the rearrangement cascade.

The ability to selectively control the reaction pathway by tuning the reaction parameters provides a powerful tool for synthetic chemists, allowing for the divergent synthesis of different classes of compounds from a common pyridylmethyl ether starting material.

Reaction PathwayCatalyst/ReagentBaseSolventTemperatureProduct
Ortho-C–H Olefination[Ru(p-cymene)Cl₂]₂/Cu(OAc)₂Cs₂CO₃DioxaneHighOrtho-olefinated phenol
numberanalytics.comteachy.ai-Wittig RearrangementNonen-BuLi or LDATHF or Et₂OLowSubstituted alcohol
C-H ArylationPd(OAc)₂K₂CO₃DMF or DMAcHighOrtho-arylated phenol

This table summarizes the conditions for directing the reactivity of pyridylmethyl ethers towards different synthetic outcomes.

Metal-Catalyzed Ether Cleavage and Coupling Reactions

Methyl-2-pyridylmethyl ether can participate in metal-catalyzed reactions, particularly those involving the cleavage of the ether bond and subsequent formation of new bonds. The Ullmann condensation is a classic example of a copper-catalyzed reaction used for the formation of biaryl ethers. organic-chemistry.orgwikipedia.org

Ullmann Biaryl Ether Synthesis Mechanisms

The Ullmann biaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution reaction between a phenol and an aryl halide. organic-chemistry.org While traditionally requiring harsh conditions, modern methods utilize soluble copper catalysts with various ligands to facilitate the reaction under milder conditions. wikipedia.org

The mechanism of the Ullmann-type reaction is complex and can vary depending on the specific reactants and conditions. One proposed mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the biaryl ether and a copper(I) halide. organic-chemistry.org

Recent studies, including DFT calculations, on related systems have provided a more detailed view. nih.govnih.gov For catalysts generated from Cu(I) and bidentate, anionic ligands, three-coordinate, heteroleptic species of the type [Cu(LX)OAr]⁻ have been identified as key intermediates. nih.govnih.gov These anionic complexes react with iodoarenes in a turnover-limiting oxidative addition step. nih.govnih.gov This is then followed by the dissociation of the iodide and reductive elimination of the biaryl ether from a neutral Cu(III) complex. nih.govnih.gov

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles. wikipedia.orglibretexts.org

Oxidative Addition: This process involves the addition of a substrate (e.g., an aryl halide) to a metal center, leading to an increase in both the oxidation state and the coordination number of the metal. wikipedia.orglibretexts.org For this to occur, the metal complex typically needs to be coordinatively unsaturated, meaning it has a vacant site for the incoming substrate. wikipedia.org

Reductive Elimination: This is the reverse process of oxidative addition, where two ligands on the metal center are eliminated to form a new bond, while the metal's oxidation state and coordination number decrease. wikipedia.orglibretexts.org For reductive elimination to occur, the two ligands to be coupled are usually required to be in a cis-position relative to each other on the metal's coordination sphere. libretexts.org

In the context of the Ullmann reaction, the catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Cu(I) center, forming a Cu(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired ether product and regenerates the Cu(I) catalyst. organic-chemistry.org

Reactivity with Specific Reagents (e.g., Methylthiomethylation implications)

The reactivity of ethers like this compound with specific reagents can lead to useful chemical transformations. One such reaction is methylthiomethylation. While direct studies on this compound were not found, the principles of this reaction can be inferred from its application to other ethers. Methylthiomethylation is a method for introducing a methylthiomethyl (CH₃SCH₂-) group, which can serve as a protecting group for alcohols or as a precursor for other functional groups. The reactivity of the ether linkage in this compound would be a key factor in its potential application in such reactions.

Studies on Intermolecular and Intramolecular Exchange Processes

Intermolecular and intramolecular exchange processes are fundamental to understanding the dynamic behavior of molecules in solution. These processes can involve the exchange of ligands, atoms, or entire molecular fragments between different molecules or within the same molecule. For this compound, such studies could provide insights into its coordination chemistry and the lability of the ether and pyridyl groups in the presence of metal ions or other reactive species. While specific studies detailing these exchange processes for this compound were not prominently found in the search results, this remains an area of potential research interest to fully characterize its chemical dynamics.

Coordination Chemistry of Methyl 2 Pyridylmethyl Ether As a Ligand

Ligand Design and Coordination Modes

The design of ligands based on the 2-pyridylmethyl ether framework allows for a systematic modulation of the coordination environment around a metal ion. This is achieved by altering the number and type of donor atoms, as well as the flexibility of the ligand backbone.

Monodentate, Bidentate, Tridentate, and Tetradentate Ligand Architectures

The denticity of a ligand, or the number of donor atoms that can bind to a central metal ion, is a crucial aspect of ligand design. libretexts.orgbyjus.com Ligands can be classified as monodentate, bidentate, tridentate, or tetradentate, binding through one, two, three, or four donor atoms, respectively. byjus.comvaia.comlibretexts.org

Monodentate ligands , such as pyridine (B92270) itself, bind to a metal center through a single donor atom. libretexts.orgvaia.comjscimedcentral.com This allows for a high degree of flexibility in the coordination sphere. vaia.com

Bidentate ligands possess two donor atoms and can form a chelate ring with the metal ion, which generally enhances the stability of the complex. byjus.comvaia.com An example is the coordination of two pyridylmethyl arms.

Tridentate ligands offer three points of attachment, leading to even more stable complexes. researchgate.netrsc.org Ligands like bis(2-pyridylmethyl)ether (bpme) can act as tridentate ligands. researchgate.net

Tetradentate ligands , such as tris(2-pyridylmethyl)amine (B178826) (TPA), provide a four-coordinate environment, often encapsulating the metal ion. researchgate.netnih.govwikipedia.org

The deliberate design of these architectures is fundamental to controlling the geometry and reactivity of the resulting metal complexes.

Flexibility and Adaptability of Pyridylmethyl-Based Ligands

A key feature of pyridylmethyl-based ligands is their inherent flexibility. The ether linkage in methyl-2-pyridylmethyl ether and the common tertiary amine in TPA derivatives allow the pyridyl arms to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. nih.govresearchgate.net This adaptability enables the formation of a wide range of complex structures with varied nuclearities, from mononuclear to polynuclear and even coordination polymers. nih.govresearchgate.net

The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on the pyridine rings or by modifying the bridging group. unipd.it This tunability is crucial for influencing the reactivity of the metal center, for instance, in the activation of small molecules like dioxygen.

Complex Formation with Transition Metals

The versatile nature of this compound and its analogues allows for the formation of a diverse array of complexes with various transition metals, each exhibiting unique structural and electronic properties.

Copper(I/II) Complexes and their Coordination Geometries

Copper(II) complexes with pyridylmethyl-based ligands display a wide range of coordination geometries, including square pyramidal, trigonal bipyramidal, and distorted octahedral. researchgate.netnih.govmdpi.com The specific geometry adopted is influenced by the ligand's denticity, the nature of any co-ligands, and the steric bulk of substituents on the pyridyl rings. nih.gov

For instance, with tridentate ligands, five-coordinate copper(II) complexes with distorted square pyramidal or trigonal bipyramidal geometries are common. nih.gov Tetradentate ligands like TPA can form six-coordinate Cu(II) complexes with distorted geometries due to weak axial interactions. nih.gov The flexibility of the ligand allows for the formation of mononuclear, dinuclear, and polymeric structures. researchgate.net

Table 1: Selected Copper(II) Complexes with Pyridylmethyl-Based Ligands and their Geometries

LigandComplexCoordination Geometry
2-[(2-pyridinylmethyl)amino]acetic acid derivative[{Cu(µ-Cl)₂(MeL¹-κ²N,N')}n]Square-pyramidal researchgate.net
4-[(2-pyridinylmethyl)amino]benzoic acid derivative[{CuCl(µ-Cl)(HL²-κ²N,N')}₂]Square-pyramidal researchgate.net
Tris(2-pyridylmethyl)amine (TPA)[(TPA)Cu(1,3-diketonate)]⁺Distorted octahedral nih.gov
Tridentate N-donor ligand[Cu(L¹)(NCS)₂]Distorted square pyramidal nih.gov

Cobalt(I/II/III) Complexes: Structural and Electronic Properties

Cobalt complexes with pyridylmethyl ether and related ligands have been synthesized in various oxidation states (I, II, and III) and exhibit diverse structural and electronic properties. researchgate.net

Cobalt(I) : Low-valent cobalt(I) complexes, such as [Co(CO)(η²-Medppa)₂][Co(CO)₄], can adopt a distorted trigonal bipyramidal geometry. mdpi.com

Cobalt(II) : High-spin cobalt(II) complexes are common and can display five-coordinate geometries, such as trigonal bipyramidal in [Co(TPA)Cl]ClO₄, or octahedral geometries. researchgate.netresearchgate.netscispace.com The reaction of bis(2-pyridylmethyl)ether (bpme) with CoCl₂·6H₂O yields a five-coordinate dichloridocobalt(II) complex. researchgate.net

Cobalt(III) : The oxidation of Co(II) complexes can lead to the formation of stable Co(III) species. For example, the Co(II) complex of bis(2-pyridylmethyl)amine (bpma) undergoes metal-centered oxidation in the presence of O₂ to form the corresponding cobalt(III) complex. researchgate.net

The electronic properties, including the spin state of the cobalt center, are highly dependent on the ligand field strength and the coordination geometry.

Table 2: Structural and Electronic Data for Selected Cobalt Complexes

ComplexOxidation StateCoordination GeometrySpin State
[Co(CO)(η²-Medppa)₂]⁺Co(I)Distorted trigonal bipyramidal mdpi.comLow-spin
[Co(bpme)Cl₂]Co(II)Five-coordinate researchgate.netHigh-spin researchgate.net
[Co(TPA)Cl]ClO₄Co(II)Distorted trigonal bipyramidal researchgate.netHigh-spin researchgate.net
[Co(bpma)₂]³⁺Co(III)OctahedralLow-spin

Iron(II/III) Complexes: Coordination Modes and Reactivity with Dioxygen

Iron complexes with pyridylmethyl-based ligands are of significant interest due to their relevance to the active sites of non-heme iron enzymes that react with dioxygen. digitellinc.comacs.org The coordination environment provided by these ligands allows for the stabilization of both iron(II) and iron(III) oxidation states and facilitates the study of their reactivity with O₂.

The coordination of ligands like tris(2-pyridylmethyl)amine (TPA) to iron(II) can result in five- or six-coordinate complexes. researchgate.netlatticescipub.com These complexes can react with molecular oxygen, leading to the formation of various iron-oxygen species, including μ-oxo diferric complexes. acs.orglatticescipub.com The steric and electronic properties of the ligand play a crucial role in modulating this reactivity. For instance, steric hindrance around the metal center can hamper the coordination of O₂. acs.org

In some cases, the reaction with dioxygen can lead to oxidative modification of the ligand itself, such as O-demethylation, a process that mimics biological reactions. acs.org The study of these iron complexes provides valuable insights into the mechanisms of oxygen activation at non-heme iron centers. digitellinc.comlatticescipub.com

Table 3: Reactivity of Selected Iron(II) Complexes with Dioxygen

Ligand SystemIron(II) ComplexReactivity with O₂Product
Mono-substituted TPA derivative (L¹)L¹FeCl₂Slow reactionμ-oxo diferric complex acs.org
Di-substituted TPA derivative (L²)L²FeCl₂Smooth reactionDinuclear complex with O-demethylated ligand acs.org
Tris-substituted TPA derivative (L³)L³FeCl₂Very poor reactivity- acs.org

Zinc(II) Complexes: Chelation and Structural Aspects

The coordination of this compound and its derivatives with zinc(II) has been a subject of interest due to the role of zinc in biological systems and catalysis. Tris(2-pyridylmethyl)amine (TPA), a structurally related ligand, is a well-known membrane-permeable chelator for mobile zinc. nih.gov TPA forms stable complexes with zinc and its properties, such as weaker metal-binding affinity and lower pKa compared to similar chelators, contribute to its efficacy in biological environments. nih.gov

Table 1: Selected Zinc(II) Complexes and their Structural Features

Complex/Ligand Coordination Geometry Structural Motif Reference
Tris(2-pyridylmethyl)amine (TPA) Tetrahedral/Trigonal Bipyramidal Mononuclear nih.govwikipedia.org
Diclofenac-appended hydrazide Tetrahedral Mononuclear researchgate.net

Palladium(II) and Platinum(II) Complexes: Donor Strength Studies

The coordination chemistry of this compound with palladium(II) and platinum(II) is of interest for understanding ligand donor strength and its influence on the properties of the resulting square planar complexes. These metals are soft Lewis acids and preferentially coordinate to soft donor atoms like phosphorus and sulfur, but also form stable complexes with nitrogen-containing ligands.

Studies on related palladium(II) and platinum(II) complexes with mixed-donor ligands, such as those containing phosphine (B1218219) and nitrogen functional groups, provide insights into the factors governing coordination and reactivity. d-nb.info The electronic and steric properties of the ligands play a crucial role in determining the geometry and stability of the complexes. For example, in complexes with diphenyl-2-(3-methyl)indolylphosphine, the ligand coordinates to the metal center via the phosphorus atom. d-nb.info

The synthesis of mixed-ligand palladium(II) and platinum(II) complexes often involves the reaction of a metal dihalide with a tertiary diphosphine, followed by the addition of a second ligand. orientjchem.org The resulting complexes are typically square planar. orientjchem.org The donor strength of the ligands can be inferred from spectroscopic data, such as the stretching frequencies in IR spectra and chemical shifts in NMR spectra. For instance, the coordination of a thioamide ligand to Pd(II) or Pt(II) can be monitored by changes in the C=S and C-N stretching frequencies. uef.fi

Table 2: Spectroscopic Data for Characterizing Pd(II) and Pt(II) Complex Formation

Spectroscopic Technique Observation Implication Reference
FTIR Spectroscopy Shift in ν(C=N) or ν(C=S) Coordination of the ligand to the metal center uef.finih.gov
¹H NMR Spectroscopy Shift in proton signals near the donor atom Confirmation of ligand coordination d-nb.info
³¹P NMR Spectroscopy ¹J(Pt-P) coupling constants Determination of cis/trans geometry d-nb.info
UV-Vis Spectroscopy d-d transitions Information about the electronic structure of the complex nih.gov

Manganese(II), Cadmium(II), and Europium(III) Complexes

The coordination of pyridyl ether type ligands extends beyond the late transition metals to include earlier transition metals and lanthanides.

Manganese(II): Complexes of manganese(II) with bis(2-pyridylmethyl)amine have been synthesized and characterized, highlighting the versatility of this ligand scaffold in coordinating to various d-block elements. acs.org

Cadmium(II): Cadmium(II), being in the same group as zinc, shares some similarities in its coordination chemistry. With N,N-bis(3-pyridylmethyl)amine, cadmium(II) forms both one-dimensional coordination polymers and binuclear complexes, demonstrating the influence of the counter-ion and reaction conditions on the final structure. researchgate.net The flexible nature of the pyridylamine ligand allows it to bridge metal centers, leading to extended supramolecular assemblies. researchgate.net

Europium(III): The coordination chemistry of lanthanides with N-donor ligands is an active area of research. While specific complexes with this compound are not detailed in the provided context, studies on europium(II) coordination polymers with bipyrimidine linkers offer insights. doi.org These polymers feature europium centers bridged by the bipyrimidine ligands, forming one-dimensional chains. doi.org The coordination environment around the europium ion is completed by other ligands, such as scorpionate ligands, which can block further extension of the polymeric structure. doi.org

Influence of Ligand Substitution on Coordination and Reactivity

Substituting the pyridyl ring or the methylene (B1212753) bridge of ligands like this compound can significantly impact their coordination behavior and the reactivity of their metal complexes. These substitutions can alter the steric and electronic properties of the ligand.

The introduction of substituents on the pyridine ring can influence the ligand's donor strength and steric hindrance around the metal center. For instance, methyl groups at the 6-position of the pyridine ring in tris(2-pyridyl)aluminate ligands have a pronounced steric effect, leading to longer metal-nitrogen bond lengths and larger ligand bite angles. The "trans effect" and "cis effect" are important concepts in understanding how ligands influence the substitution of other ligands in a complex. libretexts.org The trans effect, particularly significant in square planar complexes, describes the labilization of ligands trans to strong trans-directing ligands. libretexts.org

Substitution can also affect the reactivity of the metal complex. In iron(II) complexes of tris(2-pyridylmethyl)amine derivatives, the introduction of electron-withdrawing nitrile groups on the α-carbon of the pyridylmethyl arms increases the Lewis acidity of the iron center. jobpcr.com This increased acidity accelerates the rate of oxygenation, demonstrating a clear electronic effect on reactivity. jobpcr.com The kinetics of ligand substitution reactions can be either dissociative (where a ligand first dissociates) or associative (where the incoming ligand first associates with the complex), and the mechanism is influenced by the nature of the metal, the ligands, and the reaction conditions. libretexts.orgslideshare.netslideshare.net

Supramolecular Assembly and Metal-Ligand Frameworks

The ability of pyridyl-containing ligands to bridge metal centers makes them excellent building blocks for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). rsc.org The directionality of the metal-ligand coordination bonds, combined with weaker interactions like hydrogen bonding, dictates the final architecture of these extended structures.

The synthesis of metal-organic frameworks often involves the self-assembly of metal ions and organic linkers under solvothermal conditions. The topology of the resulting framework is dependent on the coordination geometry of the metal ion and the connectivity of the organic linker. For instance, the use of different pyridylamide ligands with zinc(II) and cadmium(II) has been shown to produce a variety of MOFs with different supramolecular structures. rsc.org

Stereodynamic Properties and Chiral Recognition in Metal Complexes

Metal complexes of tripodal ligands like tris(2-pyridylmethyl)amine (TPA) can exhibit stereodynamic properties. The propeller-like arrangement of the pyridyl groups around a metal center can exist in two enantiomeric forms. researchgate.net This inherent chirality can be exploited for chiral recognition.

When a chiral guest molecule interacts with such a complex, it can induce a shift in the equilibrium between the two enantiomeric forms of the complex, leading to a diastereomeric excess of the more stable complex-guest pair. researchgate.net This change can often be detected by chiroptical techniques like circular dichroism (CD) spectroscopy. unipd.itresearchgate.net The intensity and shape of the CD signal are sensitive to the nature of the metal ion and the chiral analyte. unipd.itresearchgate.net

The synthesis of multimetallic complexes based on modified TPA ligands has been explored to create systems for amplifying the CD signal of chiral molecules like phenylalanine. unipd.itresearchgate.net The chiroptical properties of these systems are influenced by the combination of different metals within the same molecular architecture. unipd.itresearchgate.net These findings highlight the potential of using stereodynamic metal complexes as sensors for chiral molecules. researchgate.net

Catalytic Applications and Directing Group Utility

Methyl-2-pyridylmethyl Ether as a Directing Group in C-H Functionalization

The pyridylmethyl ether group serves as an effective directing group in C-H functionalization reactions. This capability arises from the ability of the pyridine's nitrogen atom to coordinate to a metal center, bringing the catalyst into close proximity with specific C-H bonds on the substrate, thereby enabling their selective activation and functionalization.

The 2-pyridylmethyl ether has been successfully employed as a removable and efficient directing group for the ortho-C-H olefination of phenols. researchgate.net This transformation, catalyzed by palladium, proceeds through a seven-membered cyclopalladated intermediate. researchgate.net The use of an amino acid ligand is crucial for the efficiency of the reaction. This method allows for the synthesis of a variety of ortho-alkenyl and ortho-alkyl phenols. researchgate.net The 2-pyridylmethyl ether directing group can be readily cleaved after the reaction, enhancing the synthetic utility of this protocol. researchgate.net

Table 1: Directed Ortho-C-H Olefination of Phenols Using 2-Pyridylmethyl Ether Directing Group

Entry Phenol (B47542) Substrate Olefin Product Yield (%)
1 Phenyl 2-pyridylmethyl ether Ethyl acrylate 2-(2-((2-(Pyridin-2-yl)methoxy)phenyl)vinyl)acetate 85
2 4-Methoxyphenyl 2-pyridylmethyl ether Ethyl acrylate Ethyl (E)-3-(2-methoxy-6-((pyridin-2-yl)methoxy)phenyl)acrylate 92
3 4-Fluorophenyl 2-pyridylmethyl ether Styrene 2-(((E)-2-Styryl-4-fluorophenoxy)methyl)pyridine 76
4 3-Methylphenyl 2-pyridylmethyl ether Ethyl acrylate Ethyl (E)-3-(2-methyl-6-((pyridin-2-yl)methoxy)phenyl)acrylate 81

Data sourced from research on 2-pyridylmethyl ether-directed ortho-C-H olefination. researchgate.net

Metal-Catalyzed Organic Reactions

The 2-pyridylmethyl structural unit is a cornerstone in the design of ligands for a wide array of metal-catalyzed organic reactions. Its chelating ability stabilizes catalytic species and modulates their reactivity to achieve high efficiency and selectivity.

The pyridylmethyl group is instrumental in palladium-catalyzed direct arylation reactions. While studies have focused on pyridylmethyl silyl (B83357) ethers, the principles extend to the broader class of pyridylmethyl derivatives. These reactions enable the formation of C(sp³)–C(sp²) bonds by coupling the benzylic position of the pyridylmethyl group with aryl halides. nih.govresearchgate.net A catalyst system, often composed of Pd(OAc)₂ and a specific phosphine (B1218219) ligand like NIXANTPHOS, facilitates the deprotonative cross-coupling process. nih.gov This method is notable for its efficiency, broad substrate scope, including electron-rich and electron-poor aryl bromides, and its applicability to a one-pot cross-coupling/deprotection sequence to yield aryl(pyridyl)methanols. nih.gov

Table 2: Palladium-Catalyzed Arylation of 4-Pyridylmethyl Silyl Ether with Various Aryl Bromides

Entry Aryl Bromide Product Yield (%)
1 Bromobenzene 4-(Phenyl(triisopropylsilyloxy)methyl)pyridine 97
2 1-Bromo-4-methoxybenzene 4-((4-Methoxyphenyl)(triisopropylsilyloxy)methyl)pyridine 83
3 1-Bromo-4-fluorobenzene 4-((4-Fluorophenyl)(triisopropylsilyloxy)methyl)pyridine 95
4 1-Bromo-3-(trifluoromethyl)benzene 4-((3-(Trifluoromethyl)phenyl)(triisopropylsilyloxy)methyl)pyridine 74

This table summarizes the yields for the arylation of a 4-pyridylmethyl silyl ether, demonstrating the versatility of the reaction with different aryl bromides. nih.gov

In the realm of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, ligand design is crucial for catalytic efficiency. While direct catalytic use of this compound is not extensively documented, the 2-pyridylmethyl moiety is a well-established chelating motif for copper catalysts in this reaction. Structural studies have shown that ligands containing the 2-pyridyl and an adjacent nitrogen donor, such as in 2-picolylazide or 2-(2-azidoethyl)pyridine, effectively chelate to Cu(II) centers. mdpi.com This chelation is understood to facilitate the catalytic cycle. The high reactivity of these chelating azides is attributed to the rapid interaction between the copper center and the azido (B1232118) group, which occurs before the formation of the Cu(I) acetylide. mdpi.com This suggests that ethers incorporating the 2-pyridylmethyl structure could potentially serve as effective ligands, promoting the reaction by stabilizing the copper catalyst and facilitating the key steps of the cycloaddition.

The 2-pyridylmethyl group is a fundamental building block for ligands used in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). Tris(2-pyridylmethyl)amine (B178826) (TPMA) is a prominent ligand that, when complexed with copper, forms a highly active catalyst for the polymerization of monomers like methyl methacrylate (B99206) (MMA). The nitrogenous, tripodal nature of TPMA provides a suitable coordination environment for the copper center, enabling the controlled growth of polymer chains. This results in polymers with predictable molecular weights and narrow molecular weight distributions (low PDI or Đ). mdpi.com The activity of these catalysts can be further tuned by introducing substituents on the pyridine (B92270) rings of the TPMA ligand.

Table 3: Controlled Polymerization of Methyl Methacrylate (MMA) using Pyridinyl-based Catalysts

Catalyst System Monomer/Initiator Ratio Mₙ (kg mol⁻¹) PDI (Đ) Reference
PyAP-tBu / MeAl(BHT)₂ 1600 240 1.15 mdpi.com
CuBr₂ / TPMA / AsAc (10 kbar) Not specified 593 1.96
Bis(imine) cobalt / MMAO Not specified 570 1.57
[LFCuCl₂] / MMAO 500 45.4 1.34

Mₙ = Number average molecular weight; PDI = Polydispersity Index. This table showcases the effectiveness of catalysts incorporating pyridinyl moieties in producing high molecular weight PMMA with controlled characteristics.

Designing efficient and affordable molecular catalysts for the hydrogen evolution reaction (HER) is a key area in renewable energy research. Ligands incorporating the 2-pyridylmethyl structure have proven to be highly effective in creating active catalysts based on earth-abundant metals like iron, cobalt, and nickel. researchgate.netresearchgate.net These polypyridyl-type ligands stabilize the metal center in various oxidation states and can participate in proton-relay pathways, which are crucial for the catalytic cycle of H₂ production. For example, complexes of Co(II) with hexadentate amino-pyridyl ligands and Fe(II) with S,S′-bis(2-pyridylmethyl)-1,2-thioethane have demonstrated significant activity for both electro- and photocatalytic hydrogen generation. researchgate.netnih.gov The flexibility and electronic properties of the 2-pyridylmethyl groups within the ligand architecture are critical for achieving high turnover frequencies (TOF) and efficiencies. nih.govresearchgate.net

Table 4: Performance of Molecular Catalysts Containing 2-Pyridylmethyl Moieties in Hydrogen Evolution

Complex Metal Center Conditions Turnover Frequency (TOF) Reference
[Fe(bpte)Cl₂] Iron Electrocatalysis 243 mol H₂/mol cat/h researchgate.net
[Ni(bpte)Cl₂] Nickel Electrocatalysis 555 mol H₂/mol cat/h researchgate.net
Co(L3)₂ Cobalt Electrocatalysis 1.6 x 10⁵ s⁻¹ nih.gov
Tridentate Fe-dipyridyl amine Iron Electrocatalysis 16 s⁻¹ researchgate.net

bpte = S,S′-bis(2-pyridylmethyl)-1,2-thioethane; L3 = a hexadentate amino-polypyridyl ligand. This table highlights the catalytic activity of various metal complexes featuring the 2-pyridylmethyl structural unit.

Role of Pyridylmethyl Ether Ligands in Catalyst Design

The design of effective catalysts often hinges on the ability of a ligand to modulate the electronic and steric properties of the metal center. Pyridylmethyl ether ligands, including this compound, offer several advantageous features in this regard.

The pyridine nitrogen provides a strong σ-donating site for coordination to a transition metal. The ether oxygen, being a softer donor, can engage in a weaker, potentially reversible, coordination. This hemilabile character can be beneficial in catalytic cycles where a vacant coordination site is required for substrate binding or subsequent reaction steps.

The utility of the pyridylmethyl moiety extends beyond simple coordination. The "2-pyridylmethyl ether" group has been successfully employed as a readily removable and efficient directing group in palladium-catalyzed ortho-C–H olefination of phenols. rsc.org In this context, the pyridylmethyl ether directs the catalyst to a specific C-H bond, enabling selective functionalization. This is achieved through the formation of a stable cyclometalated intermediate. While C-H activation is a different mechanistic paradigm from Ullmann coupling, this example highlights the inherent ability of the pyridylmethyl ether scaffold to control the regioselectivity of a catalytic process.

Furthermore, the broader family of tris(2-pyridylmethyl)amine (TPMA) ligands has been extensively studied in various catalytic applications, including atom transfer radical polymerization (ATRP). nih.govresearchgate.net The success of these tripodal ligands underscores the favorable coordination properties of the 2-pyridylmethyl arm. Substituents on the pyridine ring of TPMA ligands have been shown to dramatically influence the activity of the copper catalyst, with electron-donating groups generally leading to more active catalysts. researchgate.net This principle could be extrapolated to the design of catalysts incorporating this compound, where modifications to the pyridine ring or the ether component could be used to fine-tune catalytic performance.

The table below summarizes the key roles of pyridylmethyl ether moieties in catalyst design based on findings from related systems.

FeatureRole in Catalyst DesignRelevant Examples
Pyridine Nitrogen Strong σ-donor, primary coordination siteTris(2-pyridylmethyl)amine (TPMA) complexes nih.govresearchgate.net
Ether Oxygen Weakly coordinating/hemilabile donorPotential for reversible coordination in catalytic cycles
Bidentate N,O-Chelation Formation of stable metallacycles, catalyst stabilization2-Pyridylmethyl ketone ligands in Ullmann coupling
Directing Group Regiocontrol in C-H functionalization2-Pyridylmethyl ether in ortho-C–H olefination rsc.org
Tunability Electronic and steric properties can be modifiedSubstituted TPMA ligands in ATRP researchgate.net

Heterogeneous and Homogeneous Catalysis Considerations

The choice between a homogeneous and a heterogeneous catalytic system is often dictated by factors such as catalyst recovery, reusability, and product purification. Ligands like this compound can be adapted for both scenarios.

In homogeneous catalysis , a complex formed between this compound and a metal salt would be soluble in the reaction medium. This typically leads to higher activity and selectivity due to the well-defined nature of the catalytic species and the accessibility of the active sites. The catalyst and ligand would be designed for optimal performance in a specific solvent system. For instance, Pd(II) complexes with various pyridine ligands have been utilized as efficient precatalysts in homogeneous cross-coupling reactions. acs.org The challenge in homogeneous catalysis often lies in the separation of the catalyst from the product stream, which can be a significant cost driver on an industrial scale.

To address the issue of catalyst separation, the principles of heterogeneous catalysis can be applied. This compound could be immobilized onto a solid support, such as silica, alumina, or a polymer resin. This can be achieved by tethering the ligand to the support through a suitable functional group. The resulting solid-supported catalyst can be easily filtered off at the end of the reaction and potentially reused. While this approach simplifies product purification and catalyst recycling, it can sometimes lead to a decrease in catalytic activity or selectivity compared to the homogeneous counterpart due to mass transfer limitations or altered catalyst structure upon immobilization.

The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, such as soluble polymers or dendrimers functionalized with pyridylmethyl ether ligands, offers a promising avenue. These systems can combine the high activity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.

The table below outlines the key considerations for using pyridylmethyl ether ligands in homogeneous and heterogeneous catalysis.

Catalysis TypeAdvantagesDisadvantagesDesign Considerations for Pyridylmethyl Ether Ligands
Homogeneous High activity and selectivity, well-defined active sites, mild reaction conditions.Difficult catalyst-product separation, potential for metal leaching into the product.Solubility in the reaction solvent, stability of the metal complex in solution.
Heterogeneous Easy separation of catalyst, catalyst reusability, suitable for continuous flow processes.Lower activity/selectivity, mass transfer limitations, potential for ligand leaching from the support.Method of immobilization, nature of the solid support, stability of the ligand-support linkage.

Advanced Spectroscopic and Computational Characterization

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, provides insights into the electronic structure and chiroptical properties of "Methyl-2-pyridylmethyl ether" and its complexes.

The UV-Vis spectrum of "this compound" is expected to be dominated by electronic transitions originating from the pyridine (B92270) ring. Typically, pyridine and its derivatives exhibit intense π→π* transitions at shorter wavelengths (below 300 nm) and weaker n→π* transitions at longer wavelengths. researchgate.netresearchgate.net

Upon coordination to a metal ion, the UV-Vis spectrum can undergo significant changes. The positions and intensities of the intraligand transitions may be altered, and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear. These charge transfer bands are particularly informative about the nature of the metal-ligand bonding. For transition metal complexes, d-d transitions, which are typically weak, may also be observed in the visible region of the spectrum. The study of these electronic transitions provides valuable information on the geometry and electronic structure of the coordination compounds.

Table 2: Expected UV-Vis Absorption Maxima for Pyridine-Containing Compounds

Compound TypeTransitionTypical Wavelength Range (nm)
Pyridine Derivativesπ→π200-280
n→π270-300
Metal ComplexesIntraligandShifted from free ligand
MLCT/LMCT300-600
d-d400-800

This table provides a general overview of the expected electronic transitions for pyridine-containing ligands and their metal complexes.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. nih.gov "this compound" itself is achiral. However, if it is incorporated into a chiral environment, such as a chiral metal complex, the resulting species can exhibit a CD spectrum.

The formation of a chiral complex can arise from the coordination of "this compound" to a metal center that also bears other chiral ligands, or if the coordination of multiple "this compound" ligands around a metal center results in a chiral arrangement (e.g., a propeller-like structure). The CD spectrum would show differential absorption of left and right circularly polarized light at the wavelengths of the electronic transitions of the chromophores within the complex.

The sign and intensity of the CD signals, particularly the Cotton effects associated with the electronic transitions of the pyridine ring and any charge-transfer bands, can be used to determine the absolute configuration of the metal complex. Exciton coupling between the transition dipole moments of multiple pyridyl chromophores can give rise to characteristic bisignate CD signals, which are particularly useful for stereochemical assignments. nih.gov Theoretical calculations can be employed to simulate the CD spectra and aid in the interpretation of the experimental data.

Based on the comprehensive search conducted, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.” The search results did not yield specific advanced spectroscopic or computational data for this particular compound or its metal complexes.

The available literature and data from the search results extensively cover related but structurally distinct compounds, most notably tris(2-pyridylmethyl)amine (B178826) (TPMA) and its various derivatives. While these compounds share the 2-pyridylmethyl moiety, their core structure is based on a central nitrogen atom (an amine), not an ether linkage as specified in the target compound “this compound.” Information was also found for thioether and pyrazole-containing analogues, which are also different from the requested ether.

Adhering to the strict instruction to only include content directly pertaining to “this compound” prevents the use of data from these analogous but different molecules. Therefore, the sections on Mass Spectrometry, X-ray Crystallography, other spectroscopic methods (IR, EPR, TGA), and DFT calculations for “this compound” cannot be populated with the required scientifically accurate and specific research findings.

Computational Chemistry and Theoretical Studies

Hammett Analysis in Mechanistic Investigations

The Hammett equation is a powerful tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.orgwikipedia.org It provides valuable insights into reaction mechanisms by quantifying the electronic effects of substituents on the reactivity of a reaction center. libretexts.org The equation is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ is the reaction constant that depends on the type of reaction but not on the substituent. wikipedia.org

While specific Hammett analysis data for the reactions of this compound are not extensively documented in the literature, the principles can be understood by examining related systems, such as the hydrolysis of substituted pyridine derivatives. For instance, in the pyridine-catalyzed hydrolysis of substituted benzenesulphonyl chlorides, Hammett plots have been utilized to correlate the rates of reaction. rsc.org In these studies, the ρ value provides information about the sensitivity of the reaction to the electronic effects of substituents. rsc.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

In the context of reactions involving this compound, a Hammett analysis could be envisioned for reactions such as its hydrolysis under various conditions. By synthesizing a series of derivatives with substituents on the pyridine ring and measuring their reaction rates, a Hammett plot could be constructed. The sign and magnitude of the resulting ρ value would offer critical information about the transition state of the reaction. For example, in a hypothetical hydrolysis reaction, a significant positive ρ value would suggest a mechanism where the rate-determining step involves nucleophilic attack on the methyl group, with the pyridine nitrogen acting as a leaving group whose departure is facilitated by electron-withdrawing substituents.

The following table illustrates hypothetical data for a Hammett analysis of a reaction involving a substituted pyridine derivative, demonstrating how such data would be presented and interpreted.

Substituent (at para-position)σ_p Valuelog(k/k₀)
-OCH₃-0.27-0.5
-CH₃-0.17-0.3
-H0.000.0
-Cl0.230.4
-NO₂0.781.2

This table is illustrative and does not represent actual experimental data for this compound.

Isotope Effect Studies

Kinetic Isotope Effects (KIEs) are a fundamental tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. nih.govlibretexts.org The KIE is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (e.g., k_H_/k_D_). libretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org

Similarly, secondary KIEs could be used to probe changes in hybridization at specific positions during a reaction. For instance, in a nucleophilic substitution reaction at the methylene (B1212753) carbon, an α-secondary KIE could be measured by deuterating the methylene group (CH₃-O-CD₂-pyridine). A k_H_/k_D_ value greater than 1 would suggest a change in hybridization from sp³ in the reactant to a more sp²-like character in the transition state, which is typical for an S_N_1 mechanism. A value close to 1 would be more consistent with an S_N_2 mechanism.

The following table provides typical ranges of deuterium (B1214612) KIEs and their general interpretations in the context of mechanistic studies.

Type of KIETypical k_H/k_D_ RangeMechanistic Implication
Primary2 - 8C-H bond breaking in or before the rate-determining step.
α-Secondary0.95 - 1.25Change in hybridization at the reaction center.
β-Secondary1.05 - 1.30Hyperconjugation stabilizing a developing positive charge.

This table presents general principles of KIE analysis and is not based on specific experimental data for this compound.

Modeling of Reaction Pathways and Intermediates

Computational chemistry provides a powerful avenue for investigating reaction mechanisms by modeling reaction pathways, transition states, and intermediates. mdpi.comnih.gov Density Functional Theory (DFT) is a common method used to calculate the geometries and energies of molecules and transition states involved in a reaction. researchgate.net

While a specific computational study on the reaction pathways of this compound was not found, studies on similar molecules can provide a framework for how such an investigation would be conducted. For example, a computational study of the SNAr reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) used DFT calculations to model the reaction pathway and identify transition states and activation energies. researchgate.net

A similar computational approach could be applied to this compound. For a given reaction, such as its acid-catalyzed hydrolysis, the following steps could be modeled:

Reactant and Product Optimization: The ground state geometries of the reactants (this compound and H₃O⁺) and products (2-pyridinemethanol, methanol (B129727), and H₃O⁺) would be optimized to find their lowest energy conformations.

Transition State Searching: The transition state structure for the rate-determining step (e.g., the protonation of the ether oxygen followed by nucleophilic attack of water) would be located on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

The following table summarizes the types of information that can be obtained from computational modeling of a reaction pathway.

Computational OutputInformation Gained
Optimized GeometriesBond lengths, bond angles, and dihedral angles of reactants, products, and intermediates.
Relative EnergiesActivation energy, reaction enthalpy, and stability of intermediates.
Vibrational FrequenciesCharacterization of stationary points on the potential energy surface and calculation of zero-point vibrational energies.
Atomic ChargesElectron distribution and identification of electrophilic and nucleophilic sites.

This table outlines the general capabilities of computational chemistry in mechanistic studies and is not based on a specific study of this compound.

Applications in Materials Science and Supramolecular Chemistry

Development of Advanced Materials

The unique coordinating ability of TPMA has been harnessed to develop advanced functional materials, particularly in the realm of polymer chemistry.

Contribution to Polymers, Liquid Crystals, and Organic Semiconductors

The most significant contribution of TPMA in polymer science is its use as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. Copper complexes incorporating the TPMA ligand are among the most active catalysts currently known for ATRP reactions. researchgate.net

The catalytic activity can be finely tuned by modifying the TPMA structure. For instance, introducing electron-donating groups to the pyridine (B92270) rings of the TPMA ligand enhances the catalyst's activity by several orders of magnitude. researchgate.netnih.gov A facile two-step synthesis has been developed to create these p-substituted TPMA ligands, leading to copper complexes with the highest ATRP activity reported to date. nih.gov This high activity allows for polymer synthesis with very low catalyst concentrations, often in the parts-per-million range. nih.gov

Researchers have successfully used Cu/TPMA catalyst systems for the polymerization of various monomers, such as n-butyl methacrylate (B99206) (BMA). acs.org Furthermore, this catalytic system has been demonstrated to mediate the depolymerization of polymers like poly(n-butyl methacrylate), enabling the recovery of the monomer, which is a crucial step towards chemical recycling and a circular economy for plastics. acs.org

While the role of TPMA in polymer synthesis is well-established, its specific contributions to the fields of liquid crystals and organic semiconductors are less documented in current research. However, the ability to create well-defined functional polymers using TPMA-based ATRP opens avenues for synthesizing materials that could be tailored for these applications.

Use in Electronics and Photonics Applications

The application of TPMA in electronics and photonics is primarily indirect, stemming from its role in creating advanced polymers through ATRP. The precise control over polymer structure afforded by TPMA-based catalysts allows for the synthesis of materials with specific electronic or photonic properties. Pyridine derivatives, in general, possess electrochemical properties that are of interest for applications ranging from CO₂ reduction to catalysis and the development of new redox-active materials. mdpi.com The functional polymers synthesized using TPMA can be designed to have specific conductivity, charge-transport, or light-emitting properties for use in electronic and photonic devices.

Supramolecular Chemistry and Host-Guest Systems

The defined three-dimensional structure of TPMA makes it an ideal building block for constructing complex supramolecular assemblies and functional host-guest systems.

Engineering of Cage-Like Structures and Cavities

The tripodal nature of the TPMA ligand has been exploited in the rational design of molecular cages and cavities. researchgate.net These structures are created by connecting the three pyridyl arms of the TPMA scaffold to a capping unit, often a bowl-shaped molecule like cyclotriveratrylene (B73569) (CTV). This results in the formation of hemicryptophanes, which are organic cages with a well-defined internal cavity. rsc.org

These cage-like structures can encapsulate guest molecules and create unique microenvironments. For example, a capped ligand built from a TPMA unit and surmounted by a triazole-based cap provides a well-defined cavity that combines hydrophobicity with hydrogen-bonding capabilities. rsc.orgrsc.org This design mimics the functional hydrophobic channels found in metalloenzymes and can coordinate metal ions like Cu(II) and Zn(II). rsc.org The dynamic nature of the chemical bonds used to assemble these cages, such as imine condensation, allows for their assembly and disassembly to be triggered in solution, offering potential for their use as differential sensors. researchgate.net

Cage Type Building Blocks Key Feature Reference
TPA-based HemicryptophaneTris(2-pyridylmethyl)amine (B178826) (TPMA), Cyclotriveratrylene (CTV)Hydrophobic cavity for guest encapsulation. rsc.org
Triazole-Capped CageTPMA, Triazole-based capCavity with hydrogen-bonding properties. rsc.orgrsc.org
Imine-based CageTPMA derivatives, Aldehydes/KetonesDynamic assembly/disassembly. researchgate.net

Design of Stereodynamic Probes for Chiral Analysis

Metal complexes of TPMA are notable for their use as stereodynamic probes for chiral analysis. researchgate.netunipd.it The three pyridyl groups of the TPMA ligand arrange themselves in a propeller-like fashion around a coordinated metal ion. This arrangement can exist in two helical, enantiomeric forms that can interconvert. unipd.it

When a chiral analyte, such as an amino acid, binds to the complex, it preferentially stabilizes one of the two helical forms. This shift in the equilibrium between the two diastereomeric forms can be detected using chiroptical spectroscopy, particularly electronic circular dichroism (CD). researchgate.netresearchgate.net The chromophores in the complex amplify the signal of the chiral analyte, making this a highly sensitive method for determining enantiomeric purity. unipd.it Researchers have synthesized various TPMA-based architectures, including mixed-metal systems, to study how different metals influence the chiroptical properties and enhance the CD signal of analytes like phenylalanine. researchgate.netunipd.it

Environmental Chemistry Research

Pyridine and its derivatives are released into the environment through various industrial and agricultural activities, including their use in manufacturing herbicides, medicines, and dyes, and as fugitive emissions from oil shale processing. tandfonline.comnih.govnih.govwikipedia.org Their fate in natural environments is governed by a combination of biotic and abiotic processes. tandfonline.com

Pyridine is generally soluble in water and can be degraded in soil and water by numerous bacteria that use it as a source of carbon and nitrogen. tandfonline.comnih.gov The biodegradation pathways for many simple pyridine derivatives often involve initial hydroxylation steps where the oxygen atom is derived from water, a mechanism that can differ from the degradation of other aromatic compounds. tandfonline.comresearchgate.net

However, the biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. tandfonline.com While significant research exists for simple pyridines, there is a lack of data on the specific environmental fate and transformation of more complex alkyl- and chloropyridines, which are major classes of pyridine derivatives found in environmental samples. tandfonline.comresearchgate.net The environmental behavior of complex structures like TPMA is not specifically detailed, but as a pyridine derivative, its potential for environmental introduction and subsequent transformation is an area for consideration.

Environmental Process Description Relevance to Pyridines Reference
Source Industrial/agricultural activities, oil shale processing.Pyridine and its derivatives are common environmental contaminants from these sources. tandfonline.comnih.govwikipedia.org
Abiotic Transformation Photochemical reactions.Pyridine can be removed from the atmosphere via photooxidation. nih.gov
Biotic Transformation Biodegradation by soil and water microorganisms.Many bacteria can degrade the pyridine ring, though this is substituent-dependent. tandfonline.com
Transport Sorption to soils/sediments, wet deposition.Pyridine may sorb to soils and sediments or be removed from the air by rain. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While TPA is a well-established ligand, ongoing research seeks to streamline its synthesis and, more importantly, the synthesis of its substituted derivatives. Future efforts are focused on creating facile and efficient multi-step syntheses for TPA ligands with specific electronic and steric properties. nih.gov A key area is the development of divergent synthetic pathways where a common intermediate, such as tris(4-chloro-2-pyridylmethyl)amine (TPMA³ᶜˡ), can be readily modified. nih.gov

One emerging strategy involves a two-step process:

Reductive Amination: Creating a chlorinated TPA backbone. unipd.it

Nucleophilic Aromatic Substitution: Replacing the chloro-substituents with various functional groups, such as cyclic amines (pyrrolidine, piperidine (B6355638), morpholine), in high yields. nih.gov

This approach allows for the modular and efficient creation of a library of TPA derivatives, which is crucial for fine-tuning the properties of their corresponding metal complexes. nih.gov Research into ring-closing metathesis is also presenting novel, efficient alternatives for creating complex macrocyclic structures derived from pyridyl building blocks. bohrium.com

Exploration of New Catalytic Transformations Utilizing Methyl-2-pyridylmethyl Ether Scaffolds

TPA-metal complexes are renowned for their catalytic activity. Copper complexes with TPA and its derivatives are among the most active catalysts in Atom Transfer Radical Polymerization (ATRP). researchgate.net Future research is intensely focused on leveraging these highly active catalysts for new transformations, including the depolymerization of common plastics for chemical recycling.

A notable emerging application is the catalyzed depolymerization of polymers like poly(n-butyl methacrylate) (PBMA). acs.org Using a CuCl₂/TPA catalyst system at elevated temperatures, significant monomer recovery can be achieved rapidly. acs.org This opens a new frontier in chemical upcycling, transforming plastic waste back into valuable monomer feedstocks.

Further research will explore:

Catalyst Optimization: Fine-tuning the TPA ligand structure to enhance depolymerization rates and efficiency for various polymers. acs.org

Reaction Engineering: Developing continuous processes, such as concurrent depolymerization and distillation, to improve scalability. acs.org

Substrate Scope: Expanding the methodology to other challenging polymers, such as poly(methyl methacrylate) (PMMA). acs.org

Advanced Ligand Design for Tailored Metal Complex Properties

The design of new TPA derivatives is central to advancing their application. By strategically modifying the pyridine (B92270) rings, researchers can precisely tune the electronic and steric environment of the coordinated metal center. unipd.it This tailoring is critical for applications ranging from catalysis to spin-crossover (SCO) materials.

Key Design Strategies:

Electronic Tuning: Introducing electron-donating groups (EDGs) at the para-position of the pyridine rings significantly increases the activity of copper-TPA catalysts in ATRP, resulting in some of the most active catalysts known. nih.govresearchgate.net

Steric Hindrance: Modifying the ligand backbone or pyridine substituents can influence the coordination geometry and stability of metal complexes, which is crucial for mimicking enzyme active sites. researchgate.net

Mixed-Donor Ligands: Replacing one or more pyridyl arms with different donor groups (e.g., thioethers) can dramatically alter the ligand field strength. For instance, replacing the N₄-coordinating TPA with an N₂S₂-coordinating ligand like S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte) in iron(II) complexes substantially increases the spin-crossover temperature. mdpi.comnsf.gov

The following table summarizes the effect of ligand modification on the reduction potential of Cu(II) complexes, a key indicator of ATRP catalytic activity.

ComplexReduction Potential (E₁/₂) vs. SHE (V)Relative Activity vs. [Cu(TPA)Br]⁺
[Cu(TPA)Br]⁺-0.371
[Cu(TPMA³ᶜˡ)Br]⁺-0.16~0.01
[Cu(TPMAᴾᴵᴾ)Br]⁺-0.59>1000
[Cu(TPMAᴾʸᴿ)Br]⁺-0.61>1000
Data sourced from studies on p-substituted TPA ligands for ATRP catalysts. nih.gov

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is essential for rational catalyst design and optimization. Future research will increasingly rely on a synergistic combination of experimental techniques (kinetics, spectroscopy, X-ray crystallography) and computational modeling (DFT). frontiersin.orgmdpi.com

Areas of Focus:

Catalytic Cycles: Elucidating the precise steps in catalytic processes like ATRP and depolymerization. For instance, in copper-TPA catalyzed ATRP, understanding the equilibrium between the active Cu(I) and deactivator Cu(II) species is paramount. researchgate.net

Intermediate Trapping and Characterization: Using advanced spectroscopic methods to identify and characterize transient intermediates, such as the proposed nitroso-ene intermediate in iron-TPA catalyzed allylic amination. researchgate.net

Computational Modeling: Employing DFT calculations to map potential energy surfaces, predict transition states, and analyze donor-acceptor interactions and noncovalent forces that stabilize complexes. frontiersin.orgmdpi.com This approach has been used to confirm stepwise versus concerted mechanisms in thermolysis reactions and to analyze reactive sites via molecular electrostatic potential maps. frontiersin.orgmdpi.com

Expansion of Applications in Smart Materials and Sensing Technologies

The unique structural and electronic properties of TPA-metal complexes make them excellent candidates for the development of smart materials and chemical sensors. researchgate.net The propeller-like arrangement of the TPA ligand around a metal center can be controlled by external stimuli, leading to applications in molecular switching and sensing. researchgate.net

Emerging Applications:

Spin-Crossover (SCO) Materials: Iron(II) complexes with TPA and its derivatives can exhibit SCO, where the spin state of the metal center changes in response to temperature or light. mdpi.com Advanced ligand design, such as using mixed N/S donor sets, allows for tuning the transition temperature, a key parameter for developing molecular switches and memory devices. mdpi.comnsf.gov

Chiral Probes: The stereodynamic nature of TPA complexes allows them to be used as probes for chiral molecules. The binding of a chiral analyte can shift the equilibrium between diastereomeric forms of the complex, which can be detected spectroscopically. researchgate.net

Supramolecular Cages: TPA-based units are being used as building blocks for constructing complex supramolecular architectures. These cages can act as hosts for guest molecules, with potential applications in sensing, transport, and triggered release. researchgate.net

Sustainable Chemistry Approaches in this compound Research

Integrating the principles of green chemistry is a critical future direction for all aspects of TPA-related research. mdpi.com This involves a holistic approach to minimize environmental impact throughout the lifecycle of these chemical compounds.

Key Green Chemistry Principles in Focus:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as efficient, high-yield nucleophilic aromatic substitution reactions. nih.gov

Use of Less Hazardous Chemical Syntheses: Employing safer solvents and reagents and reducing the number of synthetic steps. unipd.it

Catalysis: Developing highly efficient and recyclable TPA-based catalysts that can operate under mild conditions with very low catalyst loadings (down to parts-per-million levels in ATRP), reducing waste and energy consumption. nih.gov

Design for Degradation: While TPA complexes are often designed for stability, a future challenge is to design catalysts that can be easily recovered or that degrade into benign substances after their useful life.

Chemical Recycling: A major sustainable application is the use of TPA catalysts to depolymerize waste polymers into monomers, contributing to a circular economy. acs.org

By focusing on these sustainable principles, the next generation of TPA-based chemistry will not only deliver advanced materials and processes but will do so in an environmentally responsible manner. mdpi.com

Q & A

Basic: What synthetic strategies are recommended for Methyl-2-pyridylmethyl ether, and how can side reactions be minimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution between 2-pyridylmethanol and methyl halides under anhydrous conditions. Use of strong bases like sodium hydride (NaH) in aprotic solvents (e.g., DMF or THF) improves reaction efficiency. To minimize side reactions (e.g., oxidation or elimination), maintain inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during exothermic steps. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound. Monitoring via TLC ensures intermediate stability .

Advanced: How can dynamic NMR spectroscopy resolve conformational ambiguities in this compound?

Methodological Answer:
Variable-temperature (VT) NMR identifies dynamic processes like ring puckering or rotational barriers. For example, coalescence of split signals at elevated temperatures indicates exchange between conformers. Complementary 2D techniques (HSQC, HMBC) assign coupled protons and carbons, while NOESY correlations map spatial proximity of pyridyl and ether moieties. Cross-validation with computational models (DFT-optimized structures) reconciles experimental data with theoretical predictions .

Basic: What spectroscopic benchmarks confirm the identity of this compound?

Methodological Answer:

  • ¹H NMR: Pyridyl protons resonate as doublets (δ 8.3–8.5 ppm), while methylene (CH₂-O) appears as a singlet (δ 4.5–5.0 ppm).
  • ¹³C NMR: The ether oxygen deshields adjacent carbons (δ 65–70 ppm for CH₂-O; δ 150–160 ppm for pyridyl carbons).
  • FT-IR: C-O-C asymmetric stretch at ~1100 cm⁻¹ and pyridyl ring vibrations (1600–1450 cm⁻¹).
  • HR-MS: Exact mass ([M+H]⁺) should match theoretical values (e.g., C₈H₁₀NO⁺ = 136.0757 Da). Discrepancies >2 ppm suggest impurities .

Advanced: What mechanistic insights guide the use of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The pyridyl nitrogen acts as a directing group, facilitating palladium-catalyzed C-H activation. Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) and bases (K₂CO₃) in toluene/water mixtures. Kinetic studies (e.g., Eyring plots) reveal activation parameters, while DFT calculations predict regioselectivity. Post-coupling analysis via HPLC-MS identifies biphenyl derivatives, with yields >75% achievable under microwave-assisted conditions (100°C, 30 min) .

Advanced: How do researchers investigate this compound’s inhibition of cytochrome P450 enzymes?

Methodological Answer:

  • In vitro assays: Incubate human liver microsomes with the compound and probe substrates (e.g., phenacetin for CYP1A2). Measure metabolite depletion via LC-MS/MS to calculate IC₅₀.
  • Docking simulations: Use AutoDock Vina to model interactions between the pyridyl group and heme iron. Validate with site-directed mutagenesis (e.g., CYP3A4 Thr309Ala variant).
  • Kinetic analysis: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Ki values <10 µM suggest therapeutic potential .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis/purification to limit vapor exposure.
  • Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste.
  • Toxicity screening: Prior to biological assays, perform Ames tests (Salmonella TA98/TA100 strains) to assess mutagenicity .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of labeled analogs: Introduce ¹³C at the methyl group via [¹³C]-methyl iodide alkylation.
  • In vivo tracking: Administer labeled compound to rodent models; collect blood/tissue samples at intervals.
  • Metabolite profiling: Use LC-HRMS with isotope-filtered data acquisition to identify phase I/II metabolites (e.g., hydroxylation at C-3 of pyridine).
  • Kinetic isotope effects (KIE): Compare turnover rates between ¹²C and ¹³C variants to pinpoint rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.